Cas no 1251561-32-6 (2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine)

2-(3,4-Dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a structurally complex heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a 3,4-dimethylphenyl substituent at the 2-position and a 4-methoxybenzylthio group at the 4-position. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its unique scaffold, which may confer selective binding properties. The presence of sulfur and methoxy functionalities enhances its versatility for further derivatization. Its well-defined molecular structure allows for precise modifications, making it valuable for structure-activity relationship studies. The compound is typically synthesized under controlled conditions to ensure high purity and reproducibility for research applications.
2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine structure
1251561-32-6 structure
商品名:2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
CAS番号:1251561-32-6
MF:C22H21N3OS
メガワット:375.48664355278
CID:5396469

2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine 化学的及び物理的性質

名前と識別子

    • 2-(3,4-Dimethylphenyl)-4-[[(4-methoxyphenyl)methyl]thio]pyrazolo[1,5-a]pyrazine
    • 2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
    • インチ: 1S/C22H21N3OS/c1-15-4-7-18(12-16(15)2)20-13-21-22(23-10-11-25(21)24-20)27-14-17-5-8-19(26-3)9-6-17/h4-13H,14H2,1-3H3
    • InChIKey: AWHDLLGUQAMHCE-UHFFFAOYSA-N
    • ほほえんだ: C12=CC(C3=CC=C(C)C(C)=C3)=NN1C=CN=C2SCC1=CC=C(OC)C=C1

じっけんとくせい

  • 密度みつど: 1.20±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): -0.54±0.30(Predicted)

2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3406-0107-2mg
2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
1251561-32-6
2mg
$59.0 2023-09-10
Life Chemicals
F3406-0107-20mg
2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
1251561-32-6
20mg
$99.0 2023-09-10
Life Chemicals
F3406-0107-5μmol
2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
1251561-32-6
5μmol
$63.0 2023-09-10
Life Chemicals
F3406-0107-4mg
2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
1251561-32-6
4mg
$66.0 2023-09-10
Life Chemicals
F3406-0107-20μmol
2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
1251561-32-6
20μmol
$79.0 2023-09-10
Life Chemicals
F3406-0107-30mg
2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
1251561-32-6
30mg
$119.0 2023-09-10
Life Chemicals
F3406-0107-25mg
2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
1251561-32-6
25mg
$109.0 2023-09-10
Life Chemicals
F3406-0107-3mg
2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
1251561-32-6
3mg
$63.0 2023-09-10
Life Chemicals
F3406-0107-15mg
2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
1251561-32-6
15mg
$89.0 2023-09-10
Life Chemicals
F3406-0107-10μmol
2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
1251561-32-6
10μmol
$69.0 2023-09-10

2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine 関連文献

2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazineに関する追加情報

Compound CAS No. 1251561-32-6: 2-(3,4-Dimethylphenyl)-4-{[(4-Methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine

The compound with CAS No. 1251561-32-6, named as 2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrazolo[1,5-a]pyrazines, which are known for their unique structural features and potential biological activities. The molecule's structure incorporates a pyrazolo[1,5-a]pyrazine core with two distinct substituents: a 3,4-dimethylphenyl group and a (4-methoxyphenyl)methyl sulfanyl group. These substituents contribute to the compound's electronic properties and bioavailability, making it a promising candidate for various applications.

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrazine derivatives as anticancer agents. The 3,4-dimethylphenyl group enhances the molecule's lipophilicity, which is crucial for its ability to penetrate cellular membranes and interact with intracellular targets. Meanwhile, the (4-methoxyphenyl)methyl sulfanyl group introduces electron-donating effects, which can modulate the compound's reactivity and selectivity towards specific biological pathways. Researchers have reported that this compound exhibits significant cytotoxicity against various cancer cell lines, particularly in breast and prostate cancer models. Its mechanism of action involves inhibition of key enzymes such as cyclin-dependent kinases (CDKs) and proteasomes, which are critical for cancer cell proliferation and survival.

In addition to its therapeutic potential, this compound has also been explored for its role in materials science. The pyrazolo[1,5-a]pyrazine core is known to exhibit strong π-conjugation properties, making it suitable for applications in organic electronics. Recent advancements in this area have demonstrated that derivatives of this compound can serve as efficient electron acceptors in organic photovoltaic devices (OPVs). The incorporation of the (4-methoxyphenyl)methyl sulfanyl group further enhances the molecule's charge transport properties, making it a valuable component in next-generation electronic materials.

The synthesis of 2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Key steps include the formation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions and subsequent substitution reactions to introduce the phenyl groups. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets stringent quality standards for both research and industrial applications.

From an environmental perspective, there is growing interest in understanding the ecological impact of this compound. Studies have shown that its biodegradation pathways are influenced by its substituents' electronic properties. The (4-methoxyphenyl)methyl sulfanyl group facilitates enzymatic cleavage under aerobic conditions, reducing its persistence in aquatic environments. However, further research is required to fully assess its environmental footprint and develop sustainable manufacturing practices.

In conclusion, CAS No. 1251561-32-6 represents a versatile molecule with diverse applications across multiple disciplines. Its unique structure enables it to serve as a potent anticancer agent while also contributing to advancements in organic electronics. As research continues to uncover new insights into its properties and applications, this compound is poised to play a pivotal role in shaping future innovations in medicine and materials science.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd